molecular formula C12H7Cl2N3O B13796915 4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine

4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine

Katalognummer: B13796915
Molekulargewicht: 280.11 g/mol
InChI-Schlüssel: ALJVQIMNGILFGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine is a heterocyclic compound that features both pyridine and benzoxazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine typically involves the reaction of 4,6-dichloro-2-aminopyridine with 2-hydroxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Nucleophilic substitution: Substituted benzoxazole derivatives.

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Coupling reactions: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4,6-Dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6-Dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine is unique due to its dual presence of pyridine and benzoxazole rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C12H7Cl2N3O

Molekulargewicht

280.11 g/mol

IUPAC-Name

4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine

InChI

InChI=1S/C12H7Cl2N3O/c13-7-5-8-11(9(14)10(7)15)17-12(18-8)6-1-3-16-4-2-6/h1-5H,15H2

InChI-Schlüssel

ALJVQIMNGILFGZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.